Cas no 17299-00-2 (Pyridinium,3,3'-[1,6-hexanediylbis[(methylimino)carbonyloxy]]bis[1-methyl-)

Pyridinium,3,3'-[1,6-hexanediylbis[(methylimino)carbonyloxy]]bis[1-methyl- structure
17299-00-2 structure
Nome del prodotto:Pyridinium,3,3'-[1,6-hexanediylbis[(methylimino)carbonyloxy]]bis[1-methyl-
Numero CAS:17299-00-2
MF:C22H32N4O4
MW:416.513885498047
CID:1356680
PubChem ID:3116

Pyridinium,3,3'-[1,6-hexanediylbis[(methylimino)carbonyloxy]]bis[1-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Pyridinium,3,3'-[1,6-hexanediylbis[(methylimino)carbonyloxy]]bis[1-methyl-
    • (1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate
    • Distigmine
    • Distigmine ion
    • 3,3'-{hexane-1,6-diylbis[(methylcarbamoyl)oxy]}bis(1-methylpyridinium)
    • Pyridinium, 3,3'-[1,6-hexanediylbis[(methylimino)carbonyloxy]]bis[1-methyl-
    • UNII-T940307O7B
    • Pyridinium, 3,3'-(1,6-hexanediylbis((methylimino)carbonyloxy))bis(1-methyl-
    • 3,3'-(1,6-hexanediylbis((methylimino)carbonyloxy))bis(1-methyl-pyridinium)
    • 3,3'-{hexane-1,6-diylbis[(methylcarbamoyl)oxy]}bis(1-methylpyridin-1-ium)
    • CHEMBL1199307
    • NS00006683
    • DB13694
    • Distigmine cation
    • 17299-00-2
    • Hexamarium
    • T940307O7B
    • Q27149809
    • SCHEMBL16674116
    • Distigmine [WHO-DD]
    • DTXSID00169484
    • NCGC00510033-02
    • DB-064890
    • AHZBEVXBKNYXPU-UHFFFAOYSA-N
    • CHEBI:80756
    • 3,3'-(hexane-1,6-diylbis((methylcarbamoyl)oxy))bis(1-methylpyridin-1-ium)
    • DTXCID1091975
    • 1-methyl-3-{[methyl({6-[methyl({[(1-methylpyridin-1-ium-3-yl)oxy]carbonyl})amino]hexyl})carbamoyl]oxy}pyridin-1-ium
    • 1-methyl-3-((methyl((6-(methyl((((1-methylpyridin-1-ium-3-yl)oxy)carbonyl))amino)hexyl))carbamoyl)oxy)pyridin-1-ium
    • 3,3'-(hexane-1,6-diylbis((methylcarbamoyl)oxy))bis(1-methylpyridinium)
    • Inchi: InChI=1S/C22H32N4O4/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20/h9-14,17-18H,5-8,15-16H2,1-4H3/q+2
    • Chiave InChI: AHZBEVXBKNYXPU-UHFFFAOYSA-N
    • Sorrisi: C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C

Proprietà calcolate

  • Massa esatta: 416.24235551g/mol
  • Massa monoisotopica: 416.24235551g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 11
  • Complessità: 487
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 66.8Ų
  • XLogP3: 2.7
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.